3-叠氮-2-氟吡啶

描述

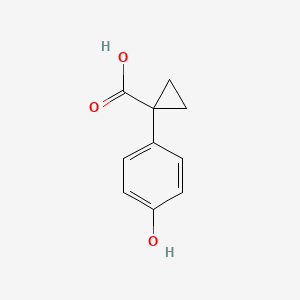

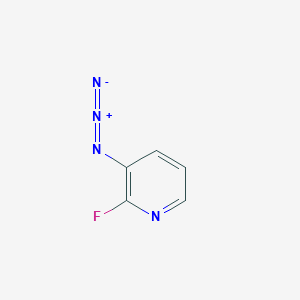

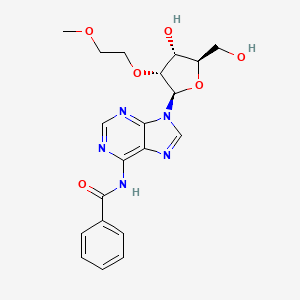

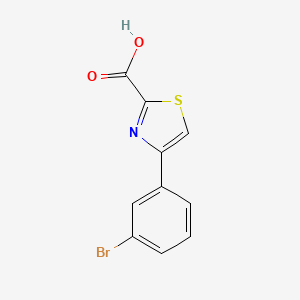

3-Azido-2-fluoropyridine is a heterocyclic compound that contains a pyridine ring with an azide group and a fluorine atom at the para position. It has a molecular formula of C5H3FN4 and a molecular weight of 138.10 g/mol .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Azido-2-fluoropyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis

The molecular structure of 3-Azido-2-fluoropyridine is characterized by a pyridine ring with an azide group and a fluorine atom . The InChI string for this compound is InChI=1S/C5H3FN4/c6-5-4 (9-10-7)2-1-3-8-5/h1-3H .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis

3-Azido-2-fluoropyridine has a molecular weight of 138.10 g/mol . It has a topological polar surface area of 27.2 Ų and a complexity of 154 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .科学研究应用

1,2,3-三唑的合成

- 3-叠氮-2-氟吡啶用于通过离子液体中炔烃与叠氮化物的 1,3-偶极环加成反应来合成 1,2,3-三唑。此过程产生具有良好收率和区域选择性的 1,4,5-三取代[1,2,3]-三唑 (Zhong & Guo, 2010).

抗病毒剂的开发

- 3-叠氮-2-氟吡啶衍生物已被合成并评估其抗病毒活性。某些衍生物对艾滋病毒-1 等病毒表现出显着的活性 (Lin 等人,1988).

正电子发射断层扫描 (PET) 成像

- 氟吡啶衍生物,包括 3-叠氮-2-氟吡啶,用于医疗成像技术,如正电子发射断层扫描 (PET)。这些化合物有助于稳定引入氟-18,这是一种用于 PET 扫描的放射性同位素 (Carroll 等人,2007).

血管紧张素 II 受体阻滞剂的合成

- 在药物化学领域,3-叠氮-2-氟吡啶用于合成血管紧张素 II 受体阻滞剂,用于肾血管紧张素 II 1 型受体的 PET 成像 (Abreu Diaz 等人,2020).

研究线粒体的作用

- 对氟嘧啶的研究,包括那些衍生于 3-叠氮-2-氟吡啶的研究,表明对某些细胞类型中的线粒体有影响,突出了它们在理解药物机制和毒性方面的重要性 (Curbo 等人,2004).

研究核酸的性质

- 3-叠氮-2-氟吡啶衍生物被用作探针来研究核酸的性质。这些化合物有助于理解 RNA 和 DNA 在不同条件下的相互作用和动力学 (Gai 等人,2010).

探索化学中的磁性

- 3-叠氮-2-氟吡啶在配位聚合物中的应用提供了对叠氮-铜化合物的结构和磁性性质的见解,这在磁性材料及其应用的研究中很重要 (Liu 等人,2017).

生物研究中的光亲和标记

- 源自 3-叠氮-2-氟吡啶的叠氮-莠去津用于光亲和标记,以识别生物系统中的受体蛋白,例如叶绿体膜,这对于理解除草剂作用和抗性的分子机制至关重要 (Pfister 等人,1981).

新型核苷类似物的合成

- 该化合物用于合成各种核苷类似物,包括 3'-叠氮和 3'-氨基衍生物。这些合成化合物已在生物学上评估了其对肿瘤细胞的活性,为新治疗剂的开发提供了宝贵的见解 (Lin 等人,1983).

理解分子相互作用和反应

- 涉及 3-叠氮-2-氟吡啶衍生物的研究有助于更深入地理解分子相互作用和反应,例如有机化学中的光解过程。这种理解对于开发新的化合物和材料至关重要 (Chapyshev 等人,2013).

化学合成和药物开发

- 3-叠氮-2-氟吡啶的化学性质被用于合成各种抗病毒剂。这项研究在药物开发中起着至关重要的作用,尤其是在寻找针对艾滋病毒等病毒的有效治疗方法 (Balzarini 等人,1988).

增强生物技术应用

- 使用 3-叠氮-2-氟吡啶的修饰已被用于推进生物技术应用,特别是在 RNA 代谢标记和 siRNA 技术中。这些进步对于基础研究和治疗应用都非常重要 (Moreno 等人,2022).

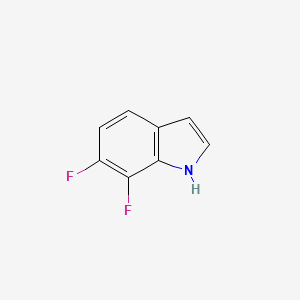

7-氮杂吲哚的开发

- 3-叠氮-2-氟吡啶是 7-氮杂吲哚合成的重要工具,该过程涉及金属化和分子内反应等多个步骤。这种合成对于发现和开发新的药物化合物至关重要 (Nuhant 等人,2015).

研究药物机制和毒性

- 涉及 3-叠氮-2-氟吡啶衍生物的研究提供了对各种药物毒性机制的见解,特别是在艾滋病毒治疗的背景下。了解这些机制对于开发更安全、更有效的疗法至关重要 (Cox & Harmenberg, 1990).

RNA 的标记和功能化

- 3-叠氮-2-氟吡啶衍生物用于 RNA 的标记和功能化。此应用对于研究 RNA 在各种生物过程和相互作用中的作用非常重要 (Winz 等人,2012).

安全和危害

未来方向

Fluoropyridines, including 3-Azido-2-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased .

作用机制

Target of Action

It’s worth noting that azido compounds, such as 3′-azido-2′,3′-dideoxythymidine (azt), have been used to inhibit hiv’s reverse transcriptase .

Mode of Action

Azt, a related azido compound, works by selectively inhibiting hiv’s reverse transcriptase, the enzyme that the virus uses to make a dna copy of its rna .

Biochemical Pathways

It’s known that azt has been incorporated into telomeric sequences of immortalized cells in culture .

Result of Action

Chronic exposure to azt has been shown to induce senescence and apoptosis and reduce tumorigenicity in mouse mammary carcinoma cells .

Action Environment

It’s worth noting that azides, including 4-azido-3-fluoropyridine, are known to be shock-sensitive explosives, indicating that physical factors such as impact can influence their stability .

生化分析

Biochemical Properties

They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Molecular Mechanism

Fluoropyridines are generally known to undergo various reactions, including substitution reactions

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 3-Azido-2-fluoropyridine in laboratory settings. Similar compounds like 3′-Azido-2′,3′-dideoxynucleoside have shown changes over time, such as telomere shortening in human HL60 cells after long-term treatment .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 3-Azido-2-fluoropyridine in animal models. Similar compounds like 3′-Azido-2′,3′-dideoxythymidine have shown dose-dependent tumorigenic effects in mice .

Metabolic Pathways

Fluoropyridines are generally known to undergo various reactions, including substitution reactions .

Transport and Distribution

There is currently no specific information available on the transport and distribution of 3-Azido-2-fluoropyridine within cells and tissues. Similar compounds like 3′-Azido-2′,3′-dideoxythymidine have shown rapid accumulation in the liver immediately after injection .

Subcellular Localization

Similar compounds like 3′-Azido-2′,3′-dideoxythymidine have shown chromosomal localization, with higher concentrations in the telomeric regions of cells .

属性

IUPAC Name |

3-azido-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJMGTKGDXFYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631093 | |

| Record name | 3-Azido-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864866-10-4 | |

| Record name | 3-Azido-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)

![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)